2-Allyl-1,3-benzothiazole

Catalog No.
S14507641
CAS No.
6278-70-2
M.F
C10H9NS
M. Wt
175.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Allyl-1,3-benzothiazole

CAS Number

6278-70-2

Product Name

2-Allyl-1,3-benzothiazole

IUPAC Name

2-prop-2-enyl-1,3-benzothiazole

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

InChI

InChI=1S/C10H9NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7H,1,5H2

InChI Key

RAFWJRCRFYTEFF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=NC2=CC=CC=C2S1

2-Allyl-1,3-benzothiazole is a heterocyclic organic compound characterized by a benzothiazole core with an allyl group attached at the 2-position. The molecular formula for this compound is C_10H_9N_S, and it features a fused benzene and thiazole ring, which contributes to its unique chemical properties and biological activities. Benzothiazole derivatives, including 2-Allyl-1,3-benzothiazole, are of significant interest in medicinal chemistry due to their diverse pharmacological effects.

Involving this compound include:

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for various substitutions at different positions depending on the substituents present.
  • Nucleophilic Addition: The thiazole nitrogen can participate in nucleophilic addition reactions, particularly with electrophiles.
  • Cyclization Reactions: Under specific conditions, 2-Allyl-1,3-benzothiazole can participate in cyclization reactions to form more complex structures or derivatives.

2-Allyl-1,3-benzothiazole exhibits a range of biological activities, making it a compound of interest in pharmacological research. Studies have indicated that benzothiazole derivatives can possess:

  • Antimicrobial Properties: Many benzothiazoles have shown activity against various bacterial strains.
  • Antitumor Activity: Compounds in this class have been investigated for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Some derivatives have demonstrated the ability to reduce inflammation markers in vitro.

Research indicates that the structural modifications on the benzothiazole framework significantly influence these biological activities.

The synthesis of 2-Allyl-1,3-benzothiazole can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzothiazole core.
  • Alkylation Reactions: The introduction of the allyl group can be accomplished via alkylation reactions using allyl halides in the presence of a base.
  • Ultrasonic Irradiation Techniques: Recent advancements have introduced ultrasonic irradiation methods that enhance reaction rates and yields when synthesizing benzothiazoles from 2-aminothiophenol and various electrophiles .

2-Allyl-1,3-benzothiazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer agents.
  • Agricultural Chemicals: Its antifungal properties may be useful in developing agricultural fungicides.
  • Material Science: Benzothiazoles are also investigated for their optical properties and potential use in dyes and pigments.

Interaction studies involving 2-Allyl-1,3-benzothiazole typically focus on its binding affinity to biological targets such as enzymes or receptors. For instance:

  • Protein Binding Studies: Research has shown that certain benzothiazole derivatives bind effectively to proteins involved in cancer cell signaling pathways, potentially inhibiting their function .
  • Antimicrobial Mechanisms: Studies have indicated that these compounds may disrupt bacterial cell wall synthesis by interacting with lipid II, a key component in bacterial cell wall formation .

Several compounds share structural similarities with 2-Allyl-1,3-benzothiazole. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-Amino-1,3-benzothiazoleContains an amino group at the 2-positionExhibits strong antibacterial activity
BenzothiazoleThe parent structure without additional substituentsServes as a scaffold for various derivatives
2-MethylbenzothiazoleMethyl group substitution at the 2-positionPotentially increased lipophilicity and bioactivity
6-ChlorobenzothiazoleChlorine substitution at the 6-positionEnhanced antimicrobial properties against specific strains

The uniqueness of 2-Allyl-1,3-benzothiazole lies in its specific allyl substitution which can influence its reactivity and biological interactions differently compared to these similar compounds.

Catalytic Approaches in Heterocyclic Ring Formation

Transition metal-catalyzed methods dominate the synthesis of 2-substituted benzothiazoles due to their efficiency and versatility. Palladium catalysts, for instance, enable C–H functionalization strategies that bypass prefunctionalized substrates. A notable example involves the use of a palladium(II)/copper(I) catalytic system with tetrabutylammonium bromide (Bu~4~NBr) to convert thiobenzanilides into 2-arylbenzothiazoles via intramolecular C–S bond formation (Scheme 1). This method achieves yields exceeding 80% while accommodating electron-donating and electron-withdrawing substituents, underscoring its broad substrate tolerance.

Ruthenium catalysts complement palladium systems by leveraging σ-donor/π-acceptor ligands like triphenylphosphine (PPh~3~) to enhance reaction rates. For example, ruthenium(II)-catalyzed C–H arylation of 2-arylbenzothiazoles with iodoarenes demonstrates high ortho-selectivity, producing monoarylated derivatives in yields up to 75%. The choice of ligand critically influences catalytic activity, with N,N-dimethylacetamide (DMA) enhancing palladium-mediated pathways and PPh~3~ optimizing ruthenium cycles.

Copper-based systems also play a pivotal role. Copper N-heterocyclic carbene (NHC) complexes facilitate intramolecular S-arylation of 2-halogenothioanilides, yielding 2-substituted benzothiazoles through a two-electron Cu(I)/Cu(III) cycle (Scheme 2). Mechanistically, oxidative addition of the C–X bond (X = halogen) to Cu(I) generates a Cu(III) intermediate, which undergoes reductive elimination to form the benzothiazole ring. These methods typically operate under mild conditions (60–100°C) and tolerate diverse functional groups, including nitro and ester moieties.

Allylation Strategies at Thiazole C2 Position

Introducing allyl groups at the C2 position of benzothiazoles requires precise control over regioselectivity and stereochemistry. Electrophilic allylation strategies, such as the use of allylboronic acids in manganese- or iron-catalyzed radical cyclizations, provide direct access to 2-allyl derivatives. For instance, manganese(III) acetylacetonate (Mn(acac)~3~) promotes the cascade radical cyclization of ortho-isocyanothioethers with allylboronic acids, yielding 2-allylbenzothiazoles in 47–89% efficiency (Scheme 3). The reaction proceeds via a radical chain mechanism initiated by Mn(III)-mediated single-electron transfer, forming an imidoyl radical that cyclizes to afford the allylated product.

Copper hydride (CuH) catalysis offers an alternative enantioselective route. Adapted from benzimidazole allylation, this method employs N-pivaloyloxy (N–OPiv) benzothiazoles and 1,3-dienes under CuH catalysis to achieve C2-selective allylation. The reaction proceeds via oxidative addition of the N–OPiv group to CuH, followed by migratory insertion of the diene and reductive elimination to install the allyl moiety with >90% enantiomeric ratio (e.r.). While originally developed for benzimidazoles, this strategy is theoretically extendable to benzothiazoles by modifying the substrate’s electronic properties.

Phosphonium salt intermediates provide a metal-free allylation pathway. Treatment of benzothiazoles with triphenylphosphine generates thiazol-2-yl-phosphonium salts, which react with allyl nucleophiles (e.g., allyl alcohols or amines) to form C2-allylated products (Scheme 4). This method operates at room temperature and allows phosphine recovery, aligning with atom-economic principles.

Green Chemistry Paradigms in Benzothiazole Functionalization

Sustainable synthesis of 2-allylbenzothiazoles emphasizes solvent reduction, renewable catalysts, and energy-efficient activation. Visible light photocatalysis, exemplified by the use of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), enables radical allylation under oxidant-free conditions. Irradiating ortho-isocyanothioethers with allyl ethers in the presence of 4CzIPN generates α-oxy radicals, which undergo cyclization to yield 2-allylbenzothiazoles without requiring transition metals (Scheme 5). This approach reduces waste and avoids toxic byproducts.

Solvent-free mechanochemical methods further enhance sustainability. Ball-milling 2-aminothiophenols with allyl alcohols in the presence of catalytic iodine achieves oxidative condensation, producing 2-allylbenzothiazoles in 70–85% yields. The absence of solvents minimizes environmental impact, while short reaction times (30–60 minutes) improve energy efficiency.

Catalyst recovery systems also contribute to green synthesis. The palladium-catalyzed C–H allylation protocol developed by Inamoto et al. incorporates Bu~4~NBr as a phase-transfer catalyst, enabling reagent recycling without significant loss of activity. Similarly, the phosphonium salt route recovers 85–90% of triphenylphosphine, reducing material consumption.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

175.04557046 g/mol

Monoisotopic Mass

175.04557046 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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